Tigecyclin

Übersicht

Beschreibung

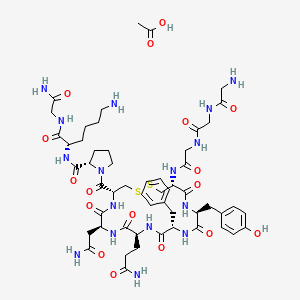

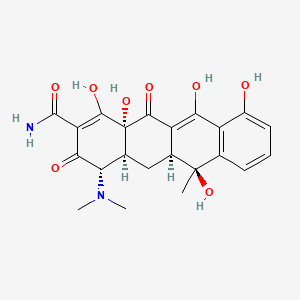

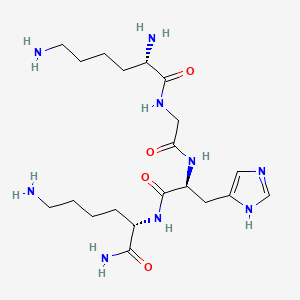

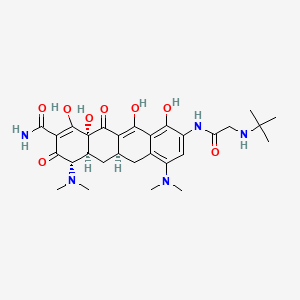

Tigecyclin ist ein Glycylcyclin-Antibiotikum, das zur Tetracyclin-Klasse von Antibiotika gehört. Es wurde entwickelt, um das wachsende Problem der Antibiotikaresistenz bei Bakterien wie Staphylococcus aureus, Acinetobacter baumannii und Escherichia coli zu bekämpfen. This compound wird intravenös verabreicht und zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt, darunter komplizierte Haut- und Gewebsinfektionen, komplizierte intraabdominale Infektionen und ambulant erworbene bakterielle Pneumonie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit Minocyclin. Eine der Methoden umfasst das Auflösen von 9-Amino-Minocyclin-Ring-Element-Hydrochlorid in N-Methyl-2-pyrrolidon, das Abkühlen der Lösung und anschließendem Zugeben von aktivem Triazin-Ester. Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, gefolgt von Kristallisation, um das Rohprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Das Endprodukt wird typischerweise als lyophilisiertes Pulver zur intravenösen Verabreichung erhalten .

Wissenschaftliche Forschungsanwendungen

Tigecycline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, tigecycline is used to investigate bacterial protein synthesis and the effects of antibiotics on bacterial cells. In medicine, it is a critical drug for treating multidrug-resistant bacterial infections. Industrially, tigecycline is used in the development and testing of new antimicrobial agents .

Wirkmechanismus

Target of Action

Tigecycline, a glycylcycline antibiotic, primarily targets the 30S ribosomal subunit in bacteria . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tigecycline.

Mode of Action

Tigecycline inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome . This action prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

Tigecycline interferes with the protein translation pathway in bacteria, leading to a halt in their growth and multiplication . It has been suggested that tigecycline may also interfere with various signaling pathways such as Myc/HIFs, PI3K/AKT, AMPK signaling, p21 CIP1/Waf1, and Wnt/β-catenin signaling pathways .

Pharmacokinetics

Tigecycline exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL, the 24-hour steady-state area under the concentration–time curve is around 5–6 µg•h/mL, and the terminal elimination half-life is about 40 hours . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .

Result of Action

The result of tigecycline’s action is the inhibition of bacterial growth and multiplication by preventing protein synthesis . This antibiotic is effective against many resistant bacteria, including those with resistance to tetracyclines .

Action Environment

The action of tigecycline can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the physiological state of the patient, such as renal or hepatic function, can also impact the drug’s effectiveness and stability . .

Biochemische Analyse

Biochemical Properties

Tigecycline overcomes the two major resistance mechanisms of tetracycline: tetracycline-specific efflux pump acquisition and ribosomal protection . It is active against many gram-positive and -negative organisms, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and -resistant enterococci, and extended-spectrum β-lactamase–producing Escherichia coli and Klebsiella pneumoniae .

Cellular Effects

Tigecycline is concentrated in cells and is eliminated primarily via biliary excretion . It does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .

Molecular Mechanism

Tigecycline is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the two major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection . More specifically, tigecycline is a poor substrate for tetracycline-specific efflux pumps, and it still attaches to ribosomes that have been modified by the Tet (M) protein .

Temporal Effects in Laboratory Settings

Tigecycline provides parenteral therapy for complicated skin/skin-structure and intra-abdominal infections . The only prominent adverse effects are associated with tolerability, most notably nausea and vomiting .

Transport and Distribution

Tigecycline is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tigecycline involves several steps, starting from minocycline. One of the methods includes dissolving 9-amino minocycline ring element hydrochloride in N-methyl-2-pyrrolidone, cooling the solution, and then adding active triazine ester. The reaction is carried out at a controlled temperature, followed by crystallization to obtain the crude product .

Industrial Production Methods: Industrial production of tigecycline follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a lyophilized powder for intravenous administration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tigecyclin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist seine Wechselwirkung mit dem Enzym Monooxygenase Tet(X4), das this compound hydroxyliert, was zu Resistenzen in bestimmten Bakterienstämmen führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen N-Methyl-2-pyrrolidon, aktiven Triazin-Ester sowie verschiedene Säuren und Basen zur pH-Einstellung. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten chemischen Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das hydroxylierte Derivat, das durch die Wirkung der Monooxygenase Tet(X4) entsteht. Diese Modifikation kann zu Resistenzen bei Bakterien führen, was sie zu einem wichtigen Forschungsgebiet macht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen der Antibiotikaresistenz und die Entwicklung neuer Antibiotika zu untersuchen. In der Biologie wird this compound verwendet, um die bakterielle Proteinsynthese und die Auswirkungen von Antibiotika auf Bakterienzellen zu untersuchen. In der Medizin ist es ein wichtiges Medikament zur Behandlung von multiresistenten bakteriellen Infektionen. Industriell wird this compound bei der Entwicklung und Prüfung neuer antimikrobieller Wirkstoffe eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 30S-ribosomale Untereinheit und blockiert den Eintritt von Aminoacyl-tRNA-Molekülen in die A-Stelle des Ribosoms. Dies verhindert den Einbau von Aminosäureresten in verlängerte Peptidketten und stoppt effektiv die bakterielle Proteinsynthese. Die Addition einer Glycyclamid-Gruppe an die 9-Position von Minocyclin ermöglicht es this compound, gängigen Tetracyclin-Resistenzmechanismen wie Effluxpumpen und ribosomalen Schutzmechanismen auszuweichen .

Vergleich Mit ähnlichen Verbindungen

Tigecyclin ist unter den Tetracyclin-Antibiotika einzigartig aufgrund seiner Breitbandaktivität und seiner Fähigkeit, gängige Resistenzmechanismen zu überwinden. Ähnliche Verbindungen umfassen Minocyclin, Doxycyclin und Tetracyclin. Im Vergleich zu diesen Antibiotika hat this compound ein breiteres Wirkungsspektrum und ist gegen viele multiresistente Krankheitserreger wirksam. Dies macht es zu einer wertvollen Option zur Behandlung schwerer und komplizierter Infektionen .

Liste ähnlicher Verbindungen:- Minocyclin

- Doxycyclin

- Tetracyclin

Die einzigartigen strukturellen Modifikationen von this compound und seine Breitbandaktivität heben es von diesen ähnlichen Verbindungen ab und machen es zu einem wichtigen Werkzeug im Kampf gegen antibiotikaresistente Bakterien.

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048581 | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange powder or cake | |

CAS No. |

220620-09-7 | |

| Record name | Tigecycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.